

4-Methylisoquinoline CAS number

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Compound of Interest

Compound Name: 4-Methylisoquinoline

Cat. No.: B018517

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An In-depth Technical Guide to 4-Methylisoquinoline

Topic: **4-Methylisoquinoline** CAS Number: 1196-39-0 For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methylisoquinoline**, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. This document consolidates essential data, including its physicochemical properties, spectroscopic profile, synthetic methodologies, and safety protocols, to serve as a foundational resource for professionals in research and drug development.

Core Chemical Data

4-Methylisoquinoline is a derivative of isoquinoline, a structural isomer of quinoline. Its chemical identity is established by the following identifiers.

Property	Value	Source
CAS Number	1196-39-0	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₉ N	[1] [3] [4]
Molecular Weight	143.19 g/mol	[1] [4] [5]
IUPAC Name	4-methylisoquinoline	[5]
InChI	InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3	[2] [5]
SMILES	<chem>Cc1cncc2ccccc12</chem>	[2]
Appearance	Clear Yellow to Orange Oil	[4]
Storage	2-8°C Refrigerator	[4]

Physicochemical Properties

While extensive experimental data for some physical properties of **4-Methylisoquinoline** are not readily available in the provided search results, computed properties and data from suppliers offer valuable insights.

Property	Value	Source
Exact Mass	143.0735 g/mol	[2] [5]
XLogP3-AA	2.5	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	1	[5]
Topological Polar Surface Area	12.9 Å ²	[5]
Boiling Point	Not Available	[3]
Melting Point	Not Available	[3]
Density	Not Available	[3]

Spectroscopic Profile

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of **4-Methylisoquinoline**. While specific experimental spectra for the parent compound are not detailed in the search results, predicted data for its derivatives and general knowledge of similar structures allow for an accurate estimation of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to feature distinct signals for the aromatic protons on the isoquinoline ring system and a characteristic singlet for the methyl group protons.
- ^{13}C NMR: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methylisoquinoline** is predicted to show characteristic absorption bands:

- C-H stretching (aromatic and methyl): $2850\text{-}3100\text{ cm}^{-1}$ [\[6\]](#)
- Aromatic C=C and C=N stretching: $1400\text{-}1600\text{ cm}^{-1}$ [\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak $[\text{M}]^+$ would be observed at $m/z = 143.19$.

Experimental Protocol for Spectroscopic Analysis

A general procedure for acquiring spectroscopic data for a compound like **4-Methylisoquinoline** is as follows:

- NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and transfer to an NMR tube.[\[7\]](#)

- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 or 500 MHz for ^1H).^[7] For ^{13}C NMR, a proton-decoupled pulse sequence is typically used.^[7]
- Data Processing: Process the raw data using Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard like tetramethylsilane (TMS).^[7]
- IR Spectroscopy:
 - Sample Preparation: Prepare a sample as a KBr pellet by mixing 1-2 mg of the compound with ~100 mg of dry KBr and pressing it into a transparent pellet.^[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.^[6]
 - Acquisition: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the $4000\text{--}400\text{ cm}^{-1}$ range.^[7]
- Mass Spectrometry:
 - Obtain the mass spectrum using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).^[6]

Synthesis and Reactivity

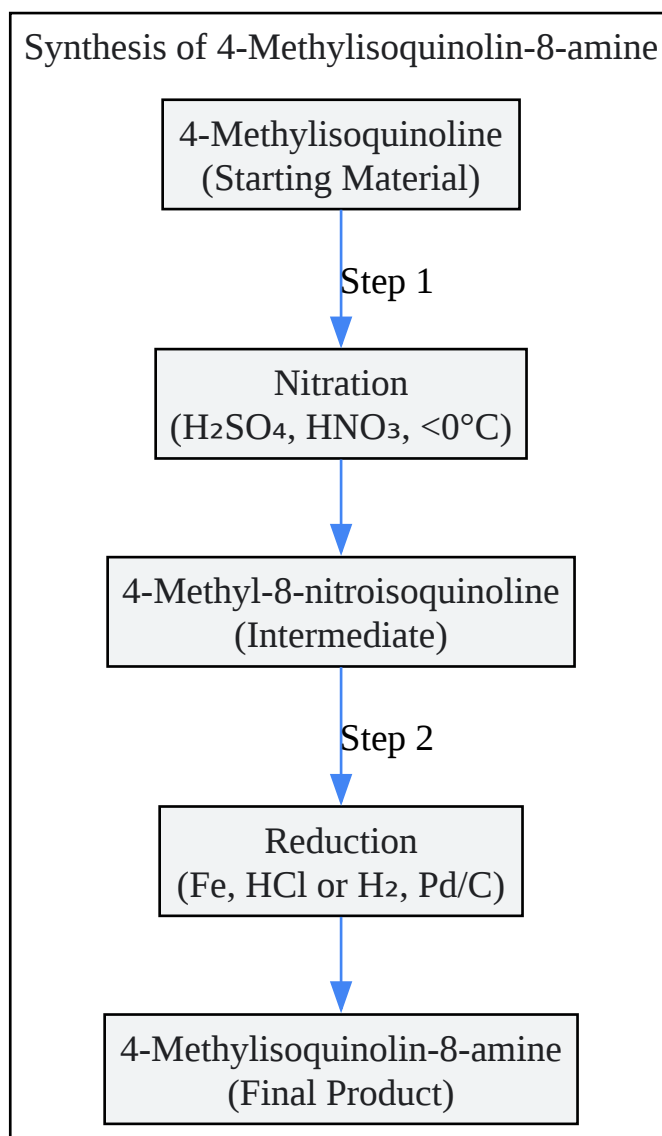
4-Methylisoquinoline serves as a valuable starting material in organic synthesis.^{[4][8]} A key application is in the synthesis of substituted isoquinolines, such as 4-Methylisoquinolin-8-amine, a building block for biologically active compounds.^[8]

Synthesis of 4-Methylisoquinolin-8-amine from 4-Methylisoquinoline

This two-step synthesis involves a regioselective nitration followed by a reduction.^[8]

- Nitration: **4-Methylisoquinoline** is treated with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (below 0°C) to yield 4-methyl-8-nitroisoquinoline.^[8] The reaction's progress can be monitored by thin-layer chromatography (TLC).^[8]

- Reduction: The resulting nitro-intermediate is then reduced to the primary amine, 4-Methylisoquinolin-8-amine, using reagents such as iron in hydrochloric acid or catalytic hydrogenation (H_2 , Pd/C).[8] Another method involves using tin(II) chloride dihydrate in concentrated hydrochloric acid under reflux.



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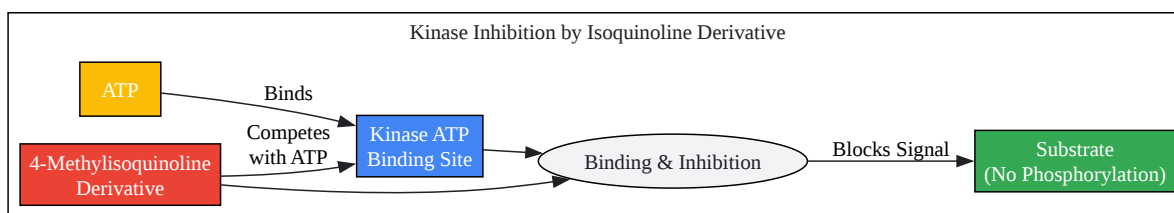
Caption: Synthesis workflow for 4-Methylisoquinolin-8-amine.

Applications in Drug Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[6][9][10] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][11][12]

Potential as Kinase Inhibitors

Derivatives of isoquinoline have been investigated for their role in various signaling pathways. [6] Many kinase inhibitors feature a hinge-binding motif to the ATP-binding site of the kinase, and the nitrogen atom in the isoquinoline ring can act as a hinge-binding element.[6] This makes **4-Methylisoquinoline** and its derivatives compelling candidates for the development of novel kinase inhibitors for applications in oncology.[13][14]



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Caption: Potential mechanism of action via kinase inhibition.

Safety and Handling

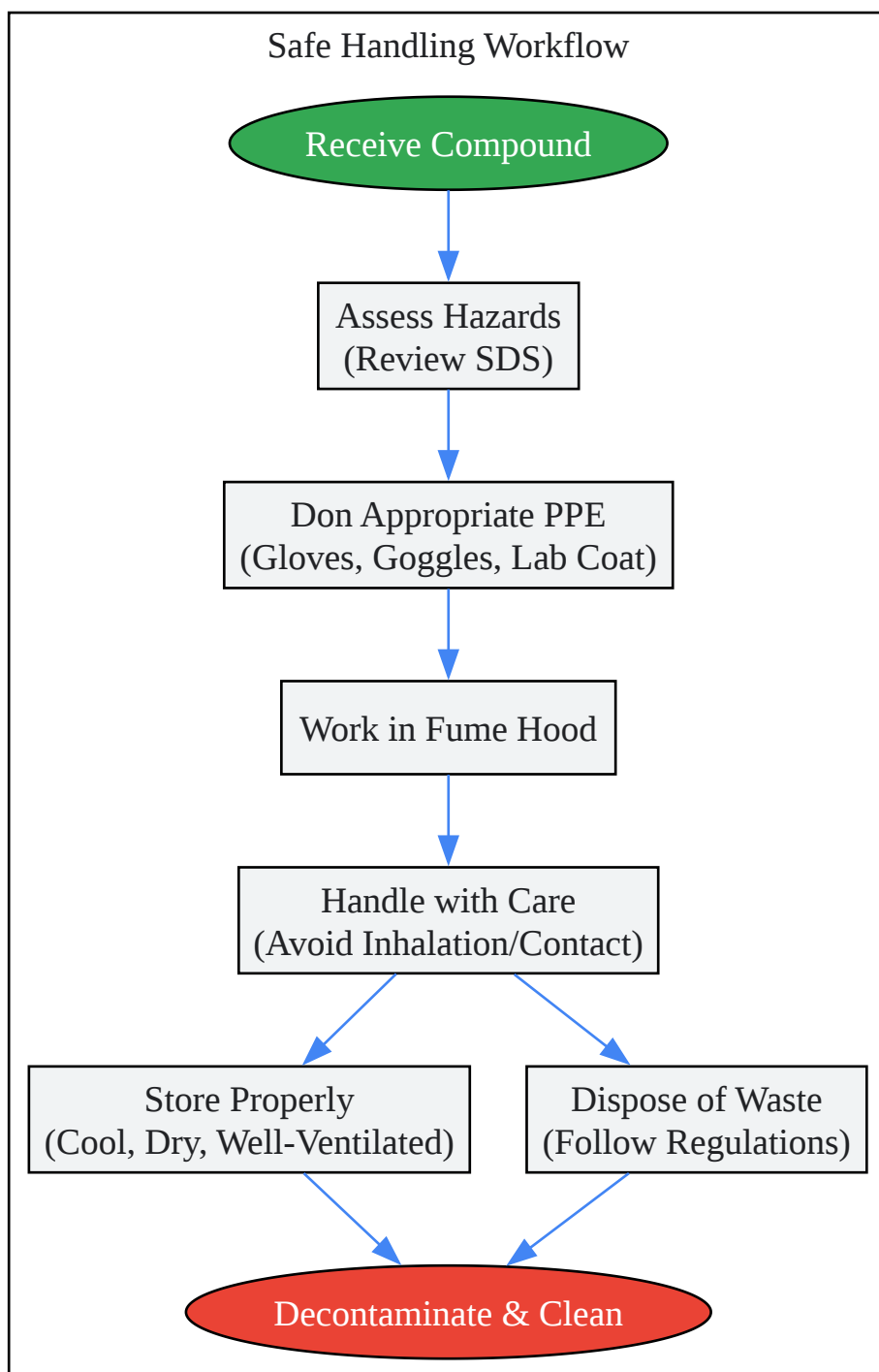
Specific safety data for **4-Methylisoquinoline** is limited. Therefore, safety procedures are based on data for structurally similar compounds like 4-methylquinoline and 8-aminoisoquinoline.[15] It is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may be toxic in contact with skin.[15][16]

Hazard Classification (Anticipated)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed[15][16]
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin[15][16]
Skin Irritation	Category 2	H315: Causes skin irritation[15][16][17]
Eye Irritation	Category 2A	H319: Causes serious eye irritation[15][16][17]
Respiratory Irritation	Category 3	H335: May cause respiratory irritation[17]
Aquatic Hazard (Chronic)	Category 3	H412: Harmful to aquatic life with long lasting effects[15][16]

Personal Protective Equipment (PPE) and Handling

- Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[15]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[15][17]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[15]
- Respiratory Protection: If working outside a fume hood or if aerosols/dust may be generated, use a NIOSH-approved respirator.
- General Hygiene: Wash hands thoroughly after handling.[15][17] Do not eat, drink, or smoke in the work area.[15]



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Caption: Safe handling workflow for **4-Methylisoquinoline**.

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